molecular formula C10H16O3 B13847763 4-(1-Cyclohexenyl)-2-hydroxybutanoic acid

4-(1-Cyclohexenyl)-2-hydroxybutanoic acid

Cat. No.: B13847763
M. Wt: 184.23 g/mol
InChI Key: DVBFLWBXELOFBC-UHFFFAOYSA-N
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Description

4-(cyclohexen-1-yl)-2-hydroxybutanoic acid is an organic compound characterized by a cyclohexene ring attached to a hydroxybutanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclohexen-1-yl)-2-hydroxybutanoic acid can be achieved through several methods. One common approach involves the reaction of cyclohexene with butanoic acid derivatives under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where cyclohexene and butanoic acid derivatives are reacted under optimized conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(cyclohexen-1-yl)-2-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(cyclohexen-1-yl)-2-hydroxybutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(cyclohexen-1-yl)-2-hydroxybutanoic acid involves its interaction with specific molecular targets. The hydroxy group can participate in hydrogen bonding, while the cyclohexene ring can engage in hydrophobic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-1-cyclohexen-1-ylboronic acid
  • 1-cyclohexen-1-yl-boronic acid pinacol ester
  • 4-tert-butylcyclohexene-1-boronic acid

Uniqueness

4-(cyclohexen-1-yl)-2-hydroxybutanoic acid is unique due to its specific combination of a cyclohexene ring and a hydroxybutanoic acid chain. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

4-(cyclohexen-1-yl)-2-hydroxybutanoic acid

InChI

InChI=1S/C10H16O3/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h4,9,11H,1-3,5-7H2,(H,12,13)

InChI Key

DVBFLWBXELOFBC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCC(C(=O)O)O

Origin of Product

United States

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